Chebulinicacid
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Overview
Description
Chebulinic acid is a natural product belonging to the family of ellagitannins, or hydrolyzable tannins, which consist of polyphenols surrounding a glucose center. It is found in plants such as Euphoria longana, Terminalia chebula, and Terminalia macroptera . Chebulinic acid has been widely studied for its pharmacological properties, including its anti-inflammatory, antioxidant, and antiviral effects .
Preparation Methods
Chebulinic acid can be isolated from the fruits of Terminalia chebula through various extraction methods. One common method involves the use of ethanolic extracts, followed by chromatographic techniques such as high-performance liquid chromatography (HPLC) to purify the compound . Another method involves the use of aqueous extracts, which are then subjected to processes like protein precipitation and ultra-performance liquid chromatography-tandem mass spectroscopy (UPLC-MS/MS) for analysis . Industrial production methods focus on economically viable techniques that avoid expensive chromatographic methods .
Chemical Reactions Analysis
Chebulinic acid undergoes various chemical reactions, including hydrolysis, oxidation, and complexation with metal ions. It is known to inhibit the actions of vascular endothelial growth factor (VEGF), which plays a role in angiogenesis . Common reagents used in these reactions include acids, bases, and metal salts. Major products formed from these reactions include simpler phenolic compounds and metal-chebulinic acid complexes .
Scientific Research Applications
Mechanism of Action
Chebulinic acid exerts its effects primarily by inhibiting the activities of certain enzymes and proteins, thereby modulating key cellular pathways . For example, it inhibits the activity of neuraminidase, an enzyme involved in the release of influenza viruses from infected cells . It also inhibits the actions of VEGF, reducing angiogenesis and inflammation in conditions like rheumatoid arthritis .
Comparison with Similar Compounds
- Chebulagic acid
- Chebulic acid
- Ellagic acid
- Gallic acid
- Corilagin
- Punicalagin
Chebulinic acid’s unique properties and wide range of applications make it a compound of significant interest in various fields of scientific research.
Properties
Molecular Formula |
C41H32O27 |
---|---|
Molecular Weight |
956.7 g/mol |
IUPAC Name |
2-[(4R,5S,7R,8R,11S,12S,13R,21R)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid |
InChI |
InChI=1S/C41H32O27/c42-15-1-10(2-16(43)26(15)51)35(56)62-9-22-31-33(66-36(57)11-3-17(44)27(52)18(45)4-11)34(41(63-22)68-37(58)12-5-19(46)28(53)20(47)6-12)67-38(59)13-7-21(48)29(54)32-25(13)24(30(55)40(61)65-32)14(8-23(49)50)39(60)64-31/h1-7,14,22,24,30-31,33-34,41-48,51-55H,8-9H2,(H,49,50)/t14-,22+,24-,30+,31+,33+,34+,41-/m0/s1 |
InChI Key |
YGVHOSGNOYKRIH-IFPULTQJSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@@H]2[C@@H]3[C@H]([C@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5[C@H]([C@@H](C(=O)O3)CC(=O)O)[C@H](C(=O)O6)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C(C(C(=O)O3)CC(=O)O)C(C(=O)O6)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O |
Origin of Product |
United States |
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